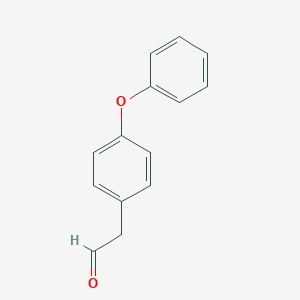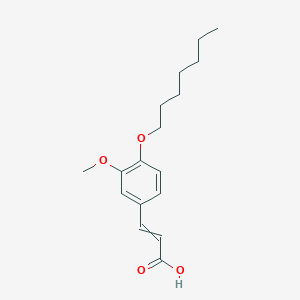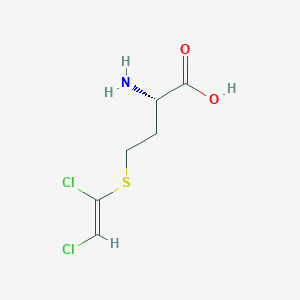
S-(1,2-Dichlorovinyl)-L-homocysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(1,2-Dichlorovinyl)-L-homocysteine (DCVC) is a chemical compound that belongs to the family of organochlorine compounds. It is a metabolite of trichloroethylene, a widely used industrial solvent. DCVC has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
S-(1,2-Dichlorovinyl)-L-homocysteine exerts its toxic effects by inhibiting the activity of cystathionine beta-synthase (CBS), an enzyme involved in the metabolism of homocysteine. S-(1,2-Dichlorovinyl)-L-homocysteine binds to the active site of CBS and forms a stable complex, which prevents the enzyme from carrying out its normal function. This leads to an accumulation of homocysteine and a depletion of cysteine, which can cause cellular damage and death.
Biochemical and Physiological Effects:
S-(1,2-Dichlorovinyl)-L-homocysteine has been shown to induce liver damage, kidney damage, and oxidative stress in animal models. It also causes DNA damage and mutations, which can lead to cancer. S-(1,2-Dichlorovinyl)-L-homocysteine has been shown to induce apoptosis (programmed cell death) in various cell types, including liver cells and immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
S-(1,2-Dichlorovinyl)-L-homocysteine is a useful tool for studying the toxicity and carcinogenicity of trichloroethylene. It is relatively easy to synthesize and purify, and it can be used at low concentrations to mimic the exposure levels of trichloroethylene in industrial settings. However, S-(1,2-Dichlorovinyl)-L-homocysteine has limitations as a model compound, as it may not fully represent the complex mixture of chemicals present in trichloroethylene.
Zukünftige Richtungen
Future research on S-(1,2-Dichlorovinyl)-L-homocysteine should focus on elucidating the molecular mechanisms underlying its toxic effects. This will require a detailed understanding of the interactions between S-(1,2-Dichlorovinyl)-L-homocysteine and CBS, as well as the downstream effects of CBS inhibition on cellular metabolism and signaling pathways. Additionally, future studies should investigate the effects of S-(1,2-Dichlorovinyl)-L-homocysteine on different cell types and tissues, as well as the long-term effects of S-(1,2-Dichlorovinyl)-L-homocysteine exposure on animal and human health. Finally, the development of new purification techniques for S-(1,2-Dichlorovinyl)-L-homocysteine may improve its utility as a model compound for studying the toxicity of trichloroethylene.
Synthesemethoden
S-(1,2-Dichlorovinyl)-L-homocysteine can be synthesized by reacting trichloroethylene with L-homocysteine in the presence of a catalyst. The reaction yields S-(1,2-Dichlorovinyl)-L-homocysteine as a byproduct. The purity of S-(1,2-Dichlorovinyl)-L-homocysteine can be improved by using various purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
S-(1,2-Dichlorovinyl)-L-homocysteine has been widely used in scientific research as a tool to study the toxicity and carcinogenicity of trichloroethylene. It is also used to investigate the biochemical and physiological effects of organochlorine compounds. S-(1,2-Dichlorovinyl)-L-homocysteine has been shown to induce liver damage, kidney damage, and oxidative stress in animal models.
Eigenschaften
CAS-Nummer |
106400-44-6 |
|---|---|
Produktname |
S-(1,2-Dichlorovinyl)-L-homocysteine |
Molekularformel |
C6H9Cl2NO2S |
Molekulargewicht |
230.11 g/mol |
IUPAC-Name |
(2S)-2-amino-4-[(Z)-1,2-dichloroethenyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C6H9Cl2NO2S/c7-3-5(8)12-2-1-4(9)6(10)11/h3-4H,1-2,9H2,(H,10,11)/b5-3+/t4-/m0/s1 |
InChI-Schlüssel |
FLDHIRRXGKLJDM-MXFQXMHVSA-N |
Isomerische SMILES |
C(CS/C(=C/Cl)/Cl)[C@@H](C(=O)O)N |
SMILES |
C(CSC(=CCl)Cl)C(C(=O)O)N |
Kanonische SMILES |
C(CSC(=CCl)Cl)C(C(=O)O)N |
Synonyme |
S-(1,2-DICHLOROVINYL)-L-HOMOCYSTEINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



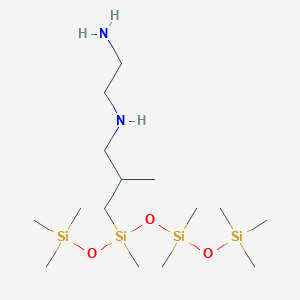
![(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol](/img/structure/B218125.png)
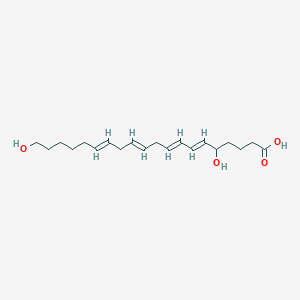
![[[(2R,3S,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B218133.png)
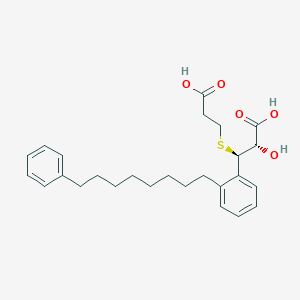
![(2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21-dione](/img/structure/B218146.png)
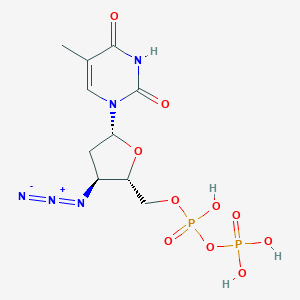
![(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B218158.png)


